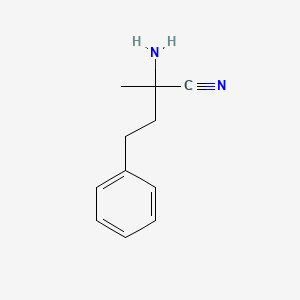

N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

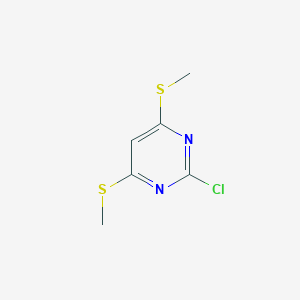

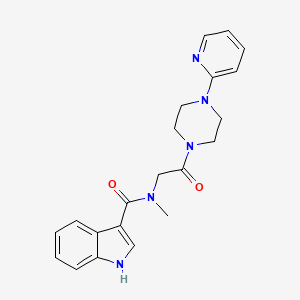

N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.

The exact mass of the compound N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has shown potential in the treatment of fibrotic diseases. In a study, derivatives of this compound were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). The results indicated that some derivatives presented better anti-fibrotic activities than existing drugs like Pirfenidone .

Synthesis of Heterocyclic Compounds

The pyridin-2-yl moiety of the compound is utilized in the design of novel heterocyclic compounds with potential biological activities. These compounds are synthesized and assessed for a variety of pharmacological activities, including antimicrobial, antiviral, and antitumor effects .

Pharmacological Privileged Structures

In medicinal chemistry, the pyrimidine moiety is considered a privileged structure due to its wide range of pharmacological activities. The compound can be employed to create libraries of novel heterocyclic compounds that might serve as the basis for developing new drugs .

Antimicrobial and Antiviral Properties

Compounds containing the pyridin-2-yl group have been reported to exhibit antimicrobial and antiviral properties. This makes them valuable for the development of new treatments against various bacterial and viral infections .

Antitumor Applications

Derivatives of this compound have been studied for their antitumor properties. The ability to inhibit the growth of cancer cells makes these derivatives promising candidates for further research in cancer therapy .

Chemical Biology Research

The compound is also significant in chemical biology research where it is used to study the interaction between small molecules and biological systems. This helps in understanding the underlying mechanisms of diseases and the development of therapeutic agents .

Drug Discovery

Due to its diverse biological activities, this compound is a valuable asset in drug discovery programs. It can be used to synthesize a wide range of derivatives, which can then be screened for various biological activities to identify potential new drugs .

Collagen Synthesis Inhibition

In the context of anti-fibrosis, the compound has been shown to effectively inhibit the expression of collagen in vitro. This suggests its potential use in treating conditions associated with excessive collagen deposition, such as liver fibrosis .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely influences multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that the compound’s action results in various molecular and cellular effects.

Propiedades

IUPAC Name |

N-methyl-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-24(21(28)17-14-23-18-7-3-2-6-16(17)18)15-20(27)26-12-10-25(11-13-26)19-8-4-5-9-22-19/h2-9,14,23H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQDTZMOYZWOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)

![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2742192.png)

![2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B2742193.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide](/img/structure/B2742195.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)